5-(Methyl-d3)tetrahydrofolic Acid

Descripción general

Descripción

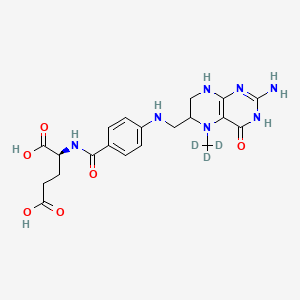

5-(Methyl-d3)tetrahydrofolic Acid is a labeled metabolite of folic acid. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research to study metabolic pathways and reactions involving folic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)tetrahydrofolic Acid involves the incorporation of deuterium into the folic acid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is typically carried out under strict regulatory guidelines to ensure safety and quality .

Análisis De Reacciones Químicas

Types of Reactions

5-(Methyl-d3)tetrahydrofolic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .

Aplicaciones Científicas De Investigación

5-(Methyl-d3)tetrahydrofolic Acid is used in various scientific research applications, including:

Chemistry: Studying the metabolic pathways and reactions involving folic acid.

Biology: Investigating the role of folic acid in cellular processes and its impact on health.

Medicine: Researching the effects of folic acid on diseases and developing new therapeutic approaches.

Industry: Developing new products and processes involving folic acid and its derivatives

Mecanismo De Acción

5-(Methyl-d3)tetrahydrofolic Acid acts as a methyl-group donor in biochemical reactions. It is involved in the conversion of homocysteine to methionine in conjunction with vitamin B12. This process is crucial for maintaining normal cellular function and preventing the accumulation of homocysteine, which can lead to various health issues.

Comparación Con Compuestos Similares

Similar Compounds

5-Methyltetrahydrofolic Acid: The non-deuterated form of 5-(Methyl-d3)tetrahydrofolic Acid.

Folic Acid: The parent compound from which this compound is derived.

Tetrahydrofolic Acid: Another derivative of folic acid with similar properties.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling. This labeling allows for more precise tracking and analysis of metabolic pathways and reactions involving folic acid. The deuterium atoms provide a distinct signal in various analytical techniques, making it easier to study the compound’s behavior and interactions .

Actividad Biológica

5-(Methyl-d3)tetrahydrofolic acid, a stable isotope of the biologically active form of folate, 5-methyltetrahydrofolate (5-MTHF), plays a crucial role in various biological processes, particularly in one-carbon metabolism and methylation reactions. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a stable isotope-labeled form of 5-MTHF, which is the predominant form of folate in human plasma and is essential for the conversion of homocysteine to methionine. This conversion is vital for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions critical for DNA synthesis, repair, and gene expression regulation .

Biological Functions

1. One-Carbon Metabolism:

5-MTHF is integral to one-carbon metabolism, facilitating the transfer of methyl groups necessary for nucleotide synthesis and amino acid metabolism. It serves as a substrate for methylene tetrahydrofolate reductase (MTHFR), which converts 5,10-methylene-THF to 5-MTHF. This reaction is crucial for maintaining adequate levels of methionine and SAM .

2. Role in Methylation:

The availability of 5-MTHF directly influences methylation processes. Variants in the MTHFR gene can lead to reduced enzyme activity, which may result in elevated homocysteine levels and decreased methylation capacity. This has implications for various health conditions, including cardiovascular diseases and neural tube defects .

3. Clinical Applications:

5-MTHF supplementation has been linked to improved outcomes in several clinical scenarios:

- Pregnancy: Higher levels are required during pregnancy to prevent neural tube defects .

- Cardiovascular Health: Adequate folate status is associated with lower homocysteine levels, reducing cardiovascular risk .

- Mental Health: There is emerging evidence that folate supplementation may benefit mood disorders and cognitive function .

Case Studies and Experimental Data

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Folate Status and MTHFR Polymorphisms: A study involving Mexican-American women demonstrated that dietary folate intake significantly influenced plasma concentrations of choline and related metabolites. The presence of MTHFR polymorphisms affected the efficiency of folate metabolism, leading to variations in homocysteine levels .

- Proteomic Analysis in Hepatocytes: Research indicated that supplementation with folic acid increased intracellular levels of 5-MTHF and SAM in chicken hepatocytes. Proteomic analysis revealed significant changes in protein expression related to metabolic pathways, suggesting that folic acid plays a role in regulating hepatic metabolism through epigenetic modifications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other forms of folate:

| Parameter | 5-MTHF | Folic Acid | Leucovorin |

|---|---|---|---|

| Bioavailability | High | Moderate | High |

| Role in Methylation | Directly involved | Converted via multiple steps | Supports rapid conversion |

| Clinical Use | Neural tube defect prevention | General supplementation | Chemotherapy support |

| Metabolic Pathway Involvement | One-carbon metabolism | Requires reduction to active form | Directly participates |

Propiedades

IUPAC Name |

(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-WILDCZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676042 | |

| Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-97-0 | |

| Record name | N-[4-({[2-Amino-5-(~2~H_3_)methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)benzoyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.